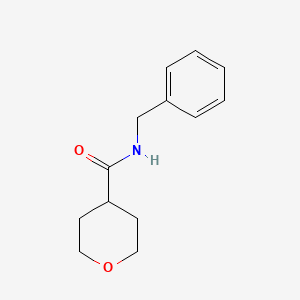

N-benzyloxane-4-carboxamide

Description

N-Benzyloxane-4-carboxamide is a carboxamide derivative featuring a benzyl group attached to the nitrogen of a carboxamide moiety and an oxane (tetrahydropyran) ring substituted at the 4-position. However, direct experimental data for this specific compound are scarce in publicly available literature, necessitating comparisons with structurally related analogs.

A closely related compound, N-benzyl-4-butylcyclohexane-1-carboxamide (CAS 714261-68-4), is documented in chemical databases . While it substitutes the oxane ring with a cyclohexane ring and a butyl chain, its properties (e.g., molecular weight, logP, and rotatable bonds) provide a basis for inferring trends in physicochemical behavior (Table 1).

Properties

IUPAC Name |

N-benzyloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c15-13(12-6-8-16-9-7-12)14-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPBITSDLWAZKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyloxane-4-carboxamide typically involves the amidation of carboxylic acid substrates. This can be achieved through both catalytic and non-catalytic methods. One common approach is the direct amidation of carboxylic acids with amines, often facilitated by coupling reagents or catalysts to activate the carboxylic acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale amidation processes using efficient catalytic systems to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-benzyloxane-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely, from mild to highly reactive environments, depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

N-benzyloxane-4-carboxamide has a broad range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.

Biology: It serves as a tool for studying enzyme interactions and protein-ligand binding due to its ability to form hydrogen bonds with biological macromolecules.

Medicine: It is investigated for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities.

Mechanism of Action

The mechanism of action of N-benzyloxane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and proteins. The carboxamide moiety can form hydrogen bonds with these targets, potentially inhibiting their activity. This interaction can lead to various biological effects, including the modulation of enzyme activity and the disruption of protein-protein interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Physicochemical Properties

The following table compares N-benzyl-4-butylcyclohexane-1-carboxamide (the closest available analog) with hypothetical derivatives, including N-benzyloxane-4-carboxamide. Properties are derived from computational models or inferred from structural differences:

| Compound | Molecular Weight | XLogP3 | Hydrogen Bond Donors/Acceptors | Rotatable Bonds | Topological Polar Surface Area (Ų) |

|---|---|---|---|---|---|

| N-Benzyl-4-butylcyclohexane-1-carboxamide | 273.4 | 5.0 | 1 / 1 | 6 | 29.1 |

| This compound* | ~245–260 (estimated) | ~3.5–4.0 | 1 / 2 (oxane oxygen) | 4–5 | ~35–40 |

| N-Benzyl-4-propylcyclohexane-1-carboxamide | ~259 (estimated) | ~4.5 | 1 / 1 | 5 | ~29.1 |

*Note: Values for this compound are estimated based on structural differences from the cyclohexane analog.

Key Observations:

- Lipophilicity (LogP): The oxane derivative is predicted to have a lower XLogP3 (~3.5–4.0) compared to the cyclohexane analog (XLogP3 = 5.0) due to the oxane ring’s oxygen atom, which increases polarity .

- Rotational Flexibility: Fewer rotatable bonds in the oxane derivative (4–5 vs. 6) suggest greater rigidity, which may enhance binding specificity in biological targets.

Structural and Functional Implications

Cyclohexane vs. Oxane Rings:

- Cyclohexane Derivatives (e.g., CAS 714261-68-4): The cyclohexane ring contributes to high hydrophobicity and conformational flexibility, favoring membrane permeability. The butyl chain further increases lipophilicity, making it suitable for targeting lipid-rich environments .

- This modification may reduce off-target effects in drug design.

Substituent Effects:

- Butyl vs. Shorter Alkyl Chains: Replacing the butyl group with propyl (as in hypothetical analogs) reduces molecular weight and logP, balancing lipophilicity and solubility.

- Benzyl Group: The benzyl moiety enhances π-π stacking interactions in aromatic-rich environments, a feature conserved across analogs.

Research Findings and Limitations

Available Data vs. Knowledge Gaps

- Empirical Data: Only N-benzyl-4-butylcyclohexane-1-carboxamide has documented properties (e.g., molecular weight = 273.4, XLogP3 = 5.0) .

- Inferred Trends: The oxane derivative’s properties are extrapolated from computational models and structural analogs. Experimental validation is required to confirm solubility, stability, and bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.